Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate
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Overview
Description
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-nitropyridine, which is commercially available or can be synthesized from pyridine derivatives.
Reaction with Glycine Derivative: The 5-bromo-2-nitropyridine is reacted with a glycine derivative under specific conditions to form the desired product.
Methylation: The final step involves methylation of the intermediate product using methyl iodide in the presence of a base.
Chemical Reactions Analysis
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 3rd position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Scientific Research Applications
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate can be compared with other similar compounds such as:
5-Bromo-2-nitropyridine: This compound lacks the glycine and methyl groups, making it less complex.
5-Bromo-3-nitropyridine-2-carbonitrile: This compound has a nitrile group instead of the glycine derivative, leading to different reactivity and applications.
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: This compound has an acetate group instead of the glycine derivative, which affects its chemical properties.
Properties
Molecular Formula |
C9H10BrN3O4 |
---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-3-nitropyridin-2-yl)-methylamino]acetate |
InChI |
InChI=1S/C9H10BrN3O4/c1-12(5-8(14)17-2)9-7(13(15)16)3-6(10)4-11-9/h3-4H,5H2,1-2H3 |
InChI Key |
QAPMMLZKHDCXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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